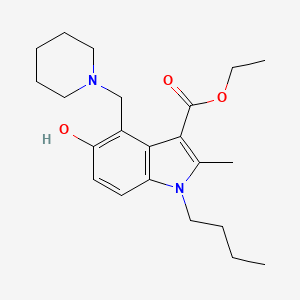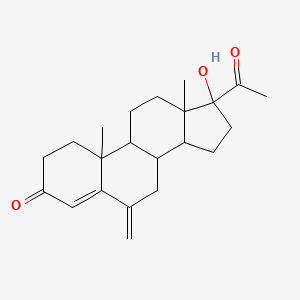
5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as BR-DIM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BR-DIM belongs to the family of thiazolidinedione compounds, which are known to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
Wirkmechanismus
The mechanism of action of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and diabetes. 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer. 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects in animal models. It can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve glucose metabolism. In addition, 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic properties. However, there are also some limitations to using 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in lab experiments. It may have off-target effects and can interact with other signaling pathways. In addition, the optimal dosage and administration route for 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione have not been fully established.
Zukünftige Richtungen
There are several future directions for research on 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione. One area of research is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another area of research is to investigate the optimal dosage and administration route for 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione. In addition, the development of more potent and selective analogs of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione may provide new opportunities for therapeutic intervention. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione may provide insights into its mechanism of action and potential clinical applications.
Synthesemethoden
The synthesis of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a base catalyst. The reaction yields 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione as a yellow crystalline solid with a melting point of 220-222°C. The purity of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been investigated for its potential anti-diabetic properties and can improve glucose metabolism in animal models.
Eigenschaften
IUPAC Name |
(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4S/c1-15-12(16)10(20-13(15)17)6-7-4-8(14)11(19-3)9(5-7)18-2/h4-6H,1-3H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMSNGMRONPSDL-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC)OC)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OC)OC)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5204202.png)
![2-methoxy-5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5204207.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)
![(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5204251.png)
![6-(4-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5204252.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5204270.png)
![2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5204278.png)
![4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)
![3,4-dimethoxy-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5204294.png)
![1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride](/img/structure/B5204297.png)